molecular formula C13H20N2O B3059845 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline CAS No. 1343635-28-8

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Cat. No. B3059845
CAS RN: 1343635-28-8
M. Wt: 220.31
InChI Key: NMHMISAXBJWREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-4-(4-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C17H28N4O . It is used as an intermediate in the synthesis of Brigatinib, a medication used to treat cancer by suppressing the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-(4-methylpiperidin-1-yl)aniline” is 1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Inhibitors of Src Kinase Activity

The compound 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline and its analogs have been studied for their potential as inhibitors of Src kinase activity, which is important in the development of cancer treatments. Boschelli et al. (2001) demonstrated that modifications in the structure of these compounds could significantly enhance their inhibitory effects on Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer therapy (Boschelli et al., 2001).

Antimicrobial Activity

Compounds related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline have been synthesized and tested for their antimicrobial properties. For instance, Banoji et al. (2022) synthesized pyrazol-4-yl- and 2H-chromene-based substituted anilines that demonstrated significant antibacterial and antifungal activities against various microbial strains, suggesting a potential role in developing new antimicrobial agents (Banoji et al., 2022).

Synthesis of N-Arylated Amines

Zheng and Wang (2019) explored the catalytic synthesis of N-arylated amines using compounds similar to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. The study focused on developing efficient methods for the synthesis of these compounds, which have applications in pharmaceuticals and organic chemistry (Zheng & Wang, 2019).

Electronic and Steric Effects in Polyanilines

D'Aprano, Leclerc, and Zotti (1993) investigated the electronic and steric effects in methyl and methoxy substituted polyanilines, which are related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. This study provided insights into the properties of these materials, which could have applications in electronic and optical materials (D'Aprano et al., 1993).

Methylation Reactions and Catalysis

Studies by Wang et al. (2002) and Ivanova et al. (2001) explored the methylation of aniline by methanol on zeolite catalysts, providing insights into the mechanisms of these reactions. These findings are relevant for the synthesis of compounds like 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline and have implications in industrial chemistry and catalysis (Wang et al., 2002), (Ivanova et al., 2001).

Sigma Receptor Binding and Antiproliferative Activity

Research by Berardi et al. (2005) on derivatives of methylpiperidines, related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, showed significant binding to sigma receptors and demonstrated antiproliferative activity in rat C6 glioma cells. This suggests potential applications in neuropharmacology and cancer research (Berardi et al., 2005).

Electrochromic Materials

Li et al. (2017) synthesized novel materials that included structures similar to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline for use in electrochromic applications. These materials showed potential for use in displays and other electronic devices (Li et al., 2017).

properties

IUPAC Name

2-methoxy-4-(4-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-5-7-15(8-6-10)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHMISAXBJWREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734633
Record name 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

CAS RN

1343635-28-8
Record name 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.